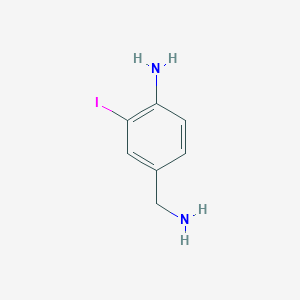

4-(Aminomethyl)-2-iodoaniline

描述

Structure

3D Structure

属性

CAS 编号 |

106941-22-4 |

|---|---|

分子式 |

C7H9IN2 |

分子量 |

248.06 g/mol |

IUPAC 名称 |

4-(aminomethyl)-2-iodoaniline |

InChI |

InChI=1S/C7H9IN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4,9-10H2 |

InChI 键 |

XAEMKYWFXUEWGD-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1CN)I)N |

产品来源 |

United States |

Ii. Synthetic Methodologies for 4 Aminomethyl 2 Iodoaniline

Established Synthetic Routes to 4-(Aminomethyl)-2-iodoaniline

Established methods for the synthesis of this compound typically rely on multi-step sequences starting from readily available precursors. These routes can be broadly categorized into three main approaches: building the molecule from a pre-functionalized precursor, regioselective iodination of an aminomethylated aniline (B41778), or aminomethylation of an iodoaniline scaffold.

Multi-Step Approaches from Precursor Molecules

A common and effective strategy for the synthesis of this compound involves the chemical modification of precursor molecules that already contain some of the required functional groups in the correct orientation. One such precursor is 4-amino-3-iodobenzonitrile. prepchem.com

The synthesis begins with the reduction of the nitrile group of 4-amino-3-iodobenzonitrile. prepchem.com This transformation is typically achieved using a reducing agent such as borane-tetrahydrofuran (B86392) complex in a suitable solvent like dry tetrahydrofuran (B95107) (THF). prepchem.com The reaction mixture is heated to reflux to drive the reaction to completion. prepchem.com Following the reduction, the excess borane (B79455) is quenched, and the product is worked up to isolate the desired this compound, often as a hydrochloride salt for improved stability and handling. prepchem.com This method provides a direct route to the target compound from a commercially available starting material. prepchem.com

Another multi-step approach can start from 2-iodoaniline (B362364). mdpi.comscilit.comscispace.com This process may involve a series of reactions, including Sonogashira cross-coupling, to introduce a carbon-based substituent at the 4-position, which is then further functionalized to the aminomethyl group. mdpi.com

A plausible, though less direct, route could also commence from 2-iodo-4-nitroaniline. sigmaaldrich.com This would necessitate the reduction of the nitro group to an amino group and the introduction of the aminomethyl functionality, presenting a more complex synthetic challenge. sigmaaldrich.com

| Starting Material | Key Transformation | Reagents | Product |

| 4-Amino-3-iodobenzonitrile | Reduction of nitrile | Borane-tetrahydrofuran complex | This compound |

| 2-Iodoaniline | Multi-step sequence including C-C bond formation and functional group manipulation | Palladium catalysts, etc. | This compound |

Regioselective Iodination Strategies of Aminomethylated Anilines

An alternative approach focuses on the regioselective iodination of an aminomethylated aniline precursor, such as 4-(aminomethyl)aniline. The challenge in this strategy lies in directing the iodine atom specifically to the position ortho to the primary amino group and meta to the aminomethyl group. The directing effects of both the amino and aminomethyl groups must be carefully considered. lumenlearning.com

Various iodinating agents and conditions can be employed to achieve the desired regioselectivity. ajol.inforesearchgate.netnih.gov Reagents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid can be effective for the iodination of activated aromatic rings. researchgate.net The choice of solvent and reaction temperature can also play a crucial role in controlling the position of iodination. ajol.info The success of this route is highly dependent on the ability to achieve high regioselectivity to avoid the formation of undesired isomers, which can be difficult to separate. nih.gov

Aminomethylation Techniques on Iodoaniline Scaffolds

Introducing an aminomethyl group onto a pre-existing iodoaniline scaffold is another viable synthetic strategy. This can be achieved through various aminomethylation techniques. For instance, starting with 2-iodoaniline, one could envision a reaction sequence that first introduces a suitable functional group at the 4-position, which can then be converted to the aminomethyl group. kau.edu.sa

One classical method for aminomethylation is the Mannich reaction, which involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde (B43269) and a primary or secondary amine. researchgate.net While direct Mannich reaction on 2-iodoaniline might be challenging due to the deactivating effect of the iodine atom and potential side reactions, modifications of this reaction or alternative aminomethylation protocols could be explored. kau.edu.saresearchgate.net

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its precursors can benefit from the use of transition metal catalysts, particularly palladium and copper.

Palladium-Catalyzed Synthetic Transformations

Palladium catalysts are exceptionally versatile in organic synthesis, particularly for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. researchgate.netdokumen.pub In the context of synthesizing this compound, palladium catalysis can be instrumental in multi-step sequences. mdpi.com

For example, a Sonogashira coupling reaction, catalyzed by a palladium complex, can be used to introduce an alkyne at the 4-position of a protected 2-iodoaniline derivative. uea.ac.uk This alkyne can then be further elaborated to the aminomethyl group through subsequent reduction and functional group transformations. Palladium catalysts are also crucial in other coupling reactions like the Suzuki coupling, which could be employed to build the carbon skeleton of the molecule before the introduction or modification of the amino and aminomethyl groups. beilstein-journals.org Furthermore, palladium-catalyzed carbonylation reactions of iodoanilines can lead to the formation of various heterocyclic structures and functionalized anilines, showcasing the broad utility of this catalyst in manipulating iodoaniline scaffolds. researchgate.netacs.orgthieme-connect.de

| Catalytic Reaction | Catalyst System | Application in Synthesis |

| Sonogashira Coupling | Palladium complex, Copper co-catalyst | Introduction of an alkyne for further functionalization |

| Suzuki Coupling | Palladium complex, Base | Formation of C-C bonds to build the molecular framework |

| Carbonylation | Palladium complex, Carbon monoxide | Introduction of carbonyl-containing functionalities |

Copper-Mediated Synthesis Pathways

Copper catalysts also play a significant role in synthetic organic chemistry, particularly in reactions involving nitrogen-containing compounds. organic-chemistry.orgrsc.orgmdpi.com Copper-catalyzed reactions can be employed in the synthesis of precursors to this compound.

For instance, copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, can be used to form the aniline moiety. researchgate.net While perhaps less directly applicable to the final target compound, these methods are fundamental in the synthesis of substituted anilines that could serve as key intermediates. Copper catalysis is also relevant in the synthesis of various nitrogen-containing heterocycles from iodoaniline precursors, which could potentially be opened or modified to yield the desired aminomethylated aniline. organic-chemistry.orgnih.gov

Protecting Group Strategies for Amine Functionalities

The synthesis of this compound presents a significant challenge due to the presence of two distinct primary amine groups: a nucleophilic aromatic amine (aniline) and a more basic aliphatic amine (benzylamine-type). These groups exhibit different reactivities, necessitating a carefully designed protecting group strategy to achieve chemoselectivity during synthetic transformations. utdallas.eduorganic-chemistry.org Without protection, the amine groups are susceptible to undesired side reactions, such as acylation, alkylation, or oxidation, during steps like iodination or functionalization of the aromatic ring. utdallas.edu

An effective strategy often involves an orthogonal approach, where each amine is protected by a group that can be removed under different conditions, allowing for selective deprotection and modification. organic-chemistry.org For instance, the aromatic amine of an aniline precursor might be protected as an amide (e.g., acetanilide), which is stable under many reaction conditions but can be hydrolyzed at a later stage. utdallas.edu The aliphatic amine, often introduced via reduction of a nitrile or an amide, might be protected with a carbamate (B1207046) like a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. nih.gov

The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the mildness of its removal. jocpr.com Common protecting groups for amines include those that are labile to acid, base, or hydrogenolysis. nih.gov For example, a Boc group is readily cleaved under acidic conditions, while a 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed by base, and a Cbz group is typically removed by catalytic hydrogenation. nih.gov The selection must ensure that the deprotection of one group does not affect the other, a cornerstone of orthogonal protection. organic-chemistry.org

The following table summarizes common protecting groups for amine functionalities relevant to a multi-step synthesis.

| Protecting Group | Abbreviation | Structure | Protection Reagent | Deprotection Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Boc-NH-R | Boc Anhydride (B1165640) (Boc₂O) | Acidic (e.g., TFA, HCl) nih.gov | Stable to base, hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-NH-R | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) nih.gov | Stable to acid, hydrogenolysis |

| Benzyloxycarbonyl | Cbz or Z | Cbz-NH-R | Benzyl Chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) nih.gov | Stable to mild acid/base |

| Acetyl | Ac | Ac-NH-R | Acetic Anhydride, Acetyl Chloride | Strong Acid or Base (Hydrolysis) utdallas.edu | Stable to many synthetic conditions |

| Benzyl | Bn | Bn-NH-R | Benzyl Bromide/Chloride | Catalytic Hydrogenolysis (H₂, Pd/C) wikipedia.org | Stable to mild acid/base, some oxidizing/reducing agents |

This table contains interactive elements. Click on headers to sort.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally benign manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. frontiersin.orgpnas.org

A key focus of green synthesis is the choice of solvent, as solvents constitute a major portion of waste in fine chemical production. royalsocietypublishing.orgewadirect.com Traditional syntheses often use volatile and toxic organic solvents. royalsocietypublishing.org Greener alternatives include water, supercritical fluids like CO₂, and bio-based solvents. pnas.orgewadirect.com For instance, performing reactions in water, where feasible, eliminates the need for hazardous organic solvents and can sometimes accelerate reaction rates for certain transformations. pnas.orgrsc.org

The table below outlines the application of several green chemistry principles to the potential synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| 5. Safer Solvents and Auxiliaries | Replace chlorinated solvents (e.g., DCM) with water, ethanol, or supercritical CO₂. pnas.orgresearchgate.net | Reduced toxicity, environmental impact, and improved worker safety. ewadirect.com |

| 8. Reduce Derivatives | Minimize the use of protecting groups by employing more selective reagents or one-pot syntheses. organic-chemistry.orgfrontiersin.org | Fewer reaction steps, higher overall yield, and less waste. |

| 9. Catalysis | Utilize highly active, selective, and recyclable catalysts (e.g., supported metal catalysts, biocatalysts). royalsocietypublishing.org | Lower catalyst loading, reduced metal contamination in the product, and process cost savings. |

| 6. Design for Energy Efficiency | Employ energy-efficient techniques like microwave or ultrasound-assisted synthesis. frontiersin.org | Shorter reaction times and lower energy consumption compared to conventional heating. mdpi.com |

This table contains interactive elements. Click on headers to sort.

Considerations for Scalability in Laboratory and Industrial Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a host of challenges related to cost, safety, efficiency, and equipment. acs.org While a laboratory synthesis might prioritize flexibility and proof-of-concept, industrial production demands robustness, reproducibility, and economic viability.

One of the primary considerations is process intensification , which involves developing innovative technologies to create smaller, more efficient, and sustainable chemical processes. mdpi.comnumberanalytics.com A key strategy in process intensification is the shift from traditional batch reactors to continuous flow systems. frontiersin.org Flow chemistry offers superior heat and mass transfer, which allows for better control over reaction parameters, improved safety when handling hazardous materials, and greater consistency in product quality. frontiersin.orgacs.org This is particularly relevant for reactions that are highly exothermic or involve unstable intermediates.

Another critical factor is the choice of reagents and purification methods. Reagents that are feasible on a gram scale may be prohibitively expensive for kilogram or ton-scale production. Similarly, purification techniques like flash chromatography, common in research labs, are generally not practical for large-scale manufacturing. acs.org Industrial processes favor more scalable methods such as crystallization, distillation, and liquid-liquid extraction. walshmedicalmedia.com

Safety and environmental regulations are also far more stringent at an industrial scale. The handling of large quantities of flammable solvents, toxic reagents, or high-pressure gases requires specialized equipment and rigorous safety protocols to minimize risks. mdpi.com

The following table compares key parameters for laboratory versus industrial synthesis.

| Parameter | Laboratory Scale (mg-g) | Industrial Scale (kg-ton) |

| Processing Mode | Predominantly Batch Processing acs.org | Increasingly Continuous Flow Processing frontiersin.org |

| Purification Method | Flash Chromatography | Crystallization, Distillation, Extraction walshmedicalmedia.com |

| Reagent Cost | High-cost, specialized reagents may be used. | Focus on low-cost, readily available raw materials. |

| Heat Transfer | Generally efficient due to high surface-area-to-volume ratio. | Can be a major challenge; requires specialized reactors (e.g., flow reactors, jacketed vessels). frontiersin.org |

| Safety Focus | Personal protective equipment (PPE), fume hood use. | Process safety management, containment systems, automated controls. mdpi.com |

This table contains interactive elements. Click on headers to sort.

Iii. Chemical Reactivity and Transformation Pathways of 4 Aminomethyl 2 Iodoaniline

Reactions Involving the Aromatic Iodine Substituent

The carbon-iodine bond in aryl iodides is the most reactive among the corresponding aryl halides in many catalytic processes due to its lower bond dissociation energy. nih.gov This property is central to the application of 4-(aminomethyl)-2-iodoaniline in modern synthetic organic chemistry, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are fundamental transformations that leverage the reactivity of the aryl iodide moiety. These reactions provide powerful methods for constructing complex molecular architectures from simple precursors. beilstein-journals.org

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgorganic-chemistry.org The reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups, including the amine groups present in the substrate. nih.gov This makes it a robust method for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups at the 2-position of the aniline (B41778) ring. nih.govnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The resulting aryl alkynes are versatile intermediates for further synthesis. The reaction can be carried out under mild conditions, which is crucial for preserving the integrity of complex molecules. nih.gov Studies on similar substrates like 4-iodoaniline (B139537) demonstrate its conversion to an alkyne-substituted dye via a classical Sonogashira reaction. acs.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene, with a notable preference for yielding the trans isomer. organic-chemistry.orglibretexts.org This reaction offers a direct method for the vinylation of the aromatic ring. The process involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

The following table summarizes typical conditions for these cross-coupling reactions as applied to aryl iodide substrates.

| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0)/Pd(II) complexes with phosphine (B1218219) ligands (e.g., SPhos, XPhos) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane, THF |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile (B52724), Toluene |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate, and thus the feasibility of the reaction, is highly dependent on the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to delocalize the negative charge of the Meisenheimer complex. libretexts.org

The this compound molecule contains electron-donating groups (the primary aromatic amine and the aminomethyl group). These substituents destabilize the negatively charged intermediate required for the SNAr mechanism. masterorganicchemistry.com Consequently, the iodine atom in this compound is not susceptible to displacement via the classical SNAr pathway under typical conditions. For SNAr to occur, the aromatic ring must be rendered sufficiently electron-poor. libretexts.org

The iodine substituent can be replaced with other halogens through metal-mediated processes. These transformations, sometimes referred to as aromatic Finkelstein or retro-Finkelstein reactions, are synthetically useful for modulating the reactivity of the aromatic ring. nih.govfrontiersin.org

Iodine to Bromine/Chlorine Exchange: The conversion of an aryl iodide to a lighter aryl halide (bromide or chloride) involves the formation of a more stable carbon-halogen bond. nih.gov These reactions typically require transition metal catalysis, with nickel(II) complexes being effective. For instance, heating an aryl iodide with nickel(II) bromide or chloride in a solvent like DMF can provide the corresponding aryl bromide or chloride in good yields. frontiersin.org

Aromatic Finkelstein Reaction: While less relevant for an existing iodide, the reverse reaction—converting an aryl bromide or chloride to an aryl iodide—is also a well-established copper-catalyzed process. organic-chemistry.orgacs.org This highlights the reversible nature of halogen exchange, with reaction outcomes often driven by the choice of catalyst and reaction conditions. nih.gov

The table below outlines representative conditions for metal-mediated halogen exchange on aryl halides.

| Transformation | Reagent | Catalyst/Mediator | Typical Conditions |

|---|---|---|---|

| Ar-I → Ar-Br | Source of Br⁻ | NiBr₂ | DMF, 170 °C |

| Ar-I → Ar-Cl | Source of Cl⁻ | NiCl₂ | DMF, 170 °C |

| Ar-Br → Ar-I | NaI | CuI / Diamine Ligand | Dioxane, 110 °C |

Reactions Involving the Primary Aromatic Amine Group

The primary aromatic amine in this compound is a versatile functional group that can undergo a range of transformations. It is generally less nucleophilic than the benzylic primary amine due to the delocalization of its lone pair of electrons into the aromatic ring. This difference in reactivity can be exploited for selective modifications.

Acylation and alkylation reactions target the nitrogen atom of the amine group to form amides and secondary or tertiary amines, respectively. The presence of two primary amine groups in the molecule—one aromatic and one benzylic—presents a chemoselectivity challenge. The benzylic amine is significantly more basic and nucleophilic than the aromatic amine. Under neutral or basic conditions, acylation or alkylation will preferentially occur at the more reactive benzylic amine.

To achieve selective modification of the primary aromatic amine, the greater basicity of the benzylic amine can be used to advantage. Under acidic conditions, the benzylic amine will be preferentially protonated to form an ammonium (B1175870) salt. This protonation deactivates it as a nucleophile, thereby allowing an acylating or alkylating agent to react selectively with the less basic (and still unprotonated) aromatic amine. beilstein-journals.org

Diazotization is a cornerstone reaction of primary aromatic amines, converting them into highly versatile diazonium salts (Ar-N₂⁺). nih.gov The reaction is typically performed by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂), in the presence of a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. manchester.ac.ukunb.ca

The resulting diazonium salt is a valuable synthetic intermediate that can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions or used as an electrophile in coupling reactions.

Azo Dye Formation: A prominent application of diazonium salts is their reaction with electron-rich aromatic compounds, such as phenols or anilines, in a process known as azo coupling. nih.gov This electrophilic aromatic substitution reaction yields azo compounds (Ar-N=N-Ar'), which are often intensely colored and form the basis of many synthetic dyes. manchester.ac.uk For example, the diazonium salt derived from an iodoaniline can be coupled with a naphthol derivative under basic conditions to produce a vibrant azo dye. acs.orgmanchester.ac.uk

Condensation Reactions with Carbonyl Compounds

The presence of two primary amine groups in this compound allows for condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). However, the two amine functionalities exhibit different reactivities. The aliphatic aminomethyl group is a stronger nucleophile than the aromatic amino group. This is because the lone pair of electrons on the nitrogen of the aniline is delocalized into the benzene (B151609) ring, reducing its availability for nucleophilic attack. quora.com In contrast, the lone pair on the nitrogen of the aminomethyl group is localized and readily available.

Consequently, reactions with carbonyl compounds can be performed selectively at the more reactive aminomethyl position under controlled conditions. researchgate.net This differential reactivity is crucial for synthetic strategies that require sequential functionalization of the amine groups.

Table 1: Products of Condensation Reaction with Carbonyls

| Carbonyl Reactant (R-CHO) | Expected Imine Product |

|---|---|

| Benzaldehyde | (E)-N-benzylidene-1-(4-amino-3-iodophenyl)methanamine |

| 4-Methoxybenzaldehyde | (E)-1-(4-amino-3-iodophenyl)-N-(4-methoxybenzylidene)methanamine |

| Cyclohexanecarbaldehyde | (E)-1-(4-amino-3-iodophenyl)-N-(cyclohexylmethylene)methanamine |

Reactions Involving the Aliphatic Aminomethyl Moiety

The aminomethyl group is a key site for a variety of transformations, enabling the extension of the molecular framework and the introduction of new functionalities.

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is highly effective for the alkylation of the aminomethyl group in this compound. This two-step, often one-pot, process involves the initial formation of an imine through condensation with an aldehyde or ketone, followed by the in-situ reduction of the imine to a secondary amine. latech.edu Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). researchgate.netias.ac.in This method provides a controlled way to introduce a wide range of substituents onto the aliphatic nitrogen atom. For instance, reacting this compound with aromatic aldehydes followed by reduction yields N-benzyl derivatives, which are valuable intermediates in medicinal chemistry. researchgate.net

Table 2: Representative Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Product (Secondary Amine) |

|---|---|---|

| Benzaldehyde | NaBH₄ | N-benzyl-1-(4-amino-3-iodophenyl)methanamine |

| Acetone | NaBH₃CN | 1-(4-amino-3-iodophenyl)-N-isopropylmethanamine |

| Cyclopentanone | NaBH₄ | 1-(4-amino-3-iodophenyl)-N-(cyclopentyl)methanamine |

The nucleophilic character of the aminomethyl group makes it amenable to derivatization through acylation and sulfonylation reactions.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides readily converts the primary aliphatic amine into a stable amide. This transformation is fundamental for building peptide-like structures or introducing specific pharmacophores.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides. The resulting N-sulfonyl group can alter the physicochemical properties of the parent molecule and is a common feature in many therapeutic agents. nih.govmdpi.com

These derivatization strategies are essential for modifying the molecule's properties and for constructing larger, more complex molecular architectures.

The spatial arrangement of the aromatic amine and the aliphatic aminomethyl nitrogen in this compound suggests its potential to act as a bidentate ligand. Similar to o-phenylenediamine (B120857) and its derivatives, the two nitrogen atoms can coordinate with a single metal ion to form a stable five-membered chelate ring. asrjetsjournal.orgnih.gov The ability of o-phenylenediamine-based structures to form stable complexes with various transition metals like cobalt(II), nickel(II), copper(II), and zinc(II) is well-documented. asrjetsjournal.orgresearchgate.net By analogy, this compound can be expected to form stable coordination complexes, where the two nitrogen atoms act as electron-pair donors to a metal center. This chelation capability opens avenues for its use in coordination chemistry, catalysis, and the development of metal-based therapeutic agents.

Intramolecular Cyclization Pathways Utilizing this compound Scaffolding

The 2-iodoaniline (B362364) core of the molecule is an exceptionally valuable platform for constructing fused heterocyclic systems through intramolecular cyclization reactions, particularly those catalyzed by transition metals.

The strategic placement of the amino group and the iodine atom on the aromatic ring facilitates the synthesis of important nitrogen-containing heterocycles.

Indoles: The Larock indole (B1671886) synthesis is a powerful palladium-catalyzed reaction that constructs the indole ring system by coupling a 2-iodoaniline with a disubstituted alkyne. researchgate.netsynarchive.comub.edu This reaction proceeds via a palladium-catalyzed heteroannulation cascade. nih.govthieme-connect.com The this compound scaffold is an ideal substrate for this transformation, allowing for the synthesis of indoles bearing an aminomethyl substituent at the 6-position. This methodology is highly versatile, tolerates a wide range of functional groups on the alkyne partner, and provides a direct route to complex, multi-substituted indoles. mdpi.com

Benzimidazoles: The 2-iodoaniline moiety can also be utilized for the synthesis of benzimidazoles. A transition-metal-free approach involves the reaction of a 2-iodoaniline with a nitrile in the presence of a strong base like potassium tert-butoxide (KOBut). rsc.org This process is believed to proceed through an intermolecular cyclization pathway to furnish the benzimidazole (B57391) core. This method provides a direct route to 2-substituted benzimidazoles, which are privileged structures in medicinal chemistry. mdpi.comnih.govnih.gov

Table 3: Intramolecular Cyclization Strategies for Heterocycle Synthesis

| Target Heterocycle | Reaction Type | Key Reagents | Expected Product Core |

|---|---|---|---|

| Indole | Larock Heteroannulation | Alkyne (R-C≡C-R'), Pd(OAc)₂, Base (e.g., K₂CO₃), LiCl | 2,3-Disubstituted-6-(aminomethyl)indole |

| Benzimidazole | Intermolecular Cyclization | Nitrile (R-CN), KOBut | 2-Substituted-5-(aminomethyl)benzimidazole |

Carbonylative Cyclization Reactions

The presence of an ortho-iodoaniline moiety in this compound makes it a suitable substrate for palladium-catalyzed carbonylative cyclization reactions. These reactions are powerful tools for the synthesis of various nitrogen-containing heterocyclic compounds, such as quinazolinones and related structures, by incorporating a carbonyl group from a carbon monoxide (CO) source. The general mechanism involves the oxidative addition of the aryl iodide to a low-valent palladium catalyst, followed by CO insertion into the palladium-carbon bond to form a palladated acyl species. Subsequent intramolecular nucleophilic attack by one of the amine functionalities, followed by reductive elimination, leads to the cyclized product.

Depending on the reaction conditions and the nature of the nucleophile, different cyclization pathways can be envisioned for this compound. The primary aromatic amine or the benzylic amine can act as the intramolecular nucleophile.

One potential and well-documented pathway for 2-iodoanilines is the synthesis of quinazolin-4(3H)-ones. In the case of this compound, a palladium-catalyzed carbonylation in the presence of a suitable nitrogen source could lead to the formation of a 6-(aminomethyl)quinazolin-4(3H)-one derivative. The reaction would proceed through the initial formation of an N-acyl intermediate, followed by intramolecular cyclization involving the aromatic amine.

Alternatively, double carbonylation reactions can occur under specific conditions, leading to the formation of α-ketoamides. While less common for cyclization, this pathway highlights the diverse reactivity of 2-iodoaniline derivatives under palladium catalysis.

The table below summarizes representative conditions for palladium-catalyzed carbonylative cyclization of 2-iodoaniline derivatives, which can be extrapolated to this compound.

Table 1: Representative Conditions for Palladium-Catalyzed Carbonylative Cyclization of 2-Iodoaniline Derivatives

| Catalyst | CO Source | Solvent | Base | Temperature (°C) | Product Type |

| PdCl₂(PPh₃)₂ | CO gas (high pressure) | Amine | - | 100-120 | Quinolone derivatives |

| Pd(OAc)₂ / dppf | Mo(CO)₆ | Toluene | Et₃N | 80-110 | Quinazolinones |

| PdI₂ / KI | CO gas (1 atm) | DMF | K₂CO₃ | 100 | Dihydrofuroquinolinones |

Note: This table presents generalized conditions from studies on related 2-iodoaniline derivatives and serves as a predictive model for the reactivity of this compound.

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a complex product that incorporates substantial portions of all the starting materials. The bifunctional nature of this compound, possessing a primary aromatic amine, a benzylic amine, and a reactive aryl iodide, makes it an excellent candidate for participation in various MCRs to generate diverse heterocyclic scaffolds.

One of the most prominent classes of MCRs is the isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions. In an Ugi four-component reaction (U-4CR), an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. This compound could serve as the amine component, utilizing either the aromatic or the benzylic amine, thereby leading to the synthesis of complex peptide-like structures bearing the iodoaniline moiety. This iodo-substituent can then be used for further post-MCR modifications, for example, through cross-coupling reactions.

Another potential MCR for this compound is the Doebner reaction for the synthesis of quinoline-4-carboxylic acids. This reaction typically involves an aniline, an aldehyde, and pyruvic acid. By using this compound as the aniline component, novel substituted quinolines could be accessed.

Furthermore, the presence of the 2-iodoaniline scaffold opens up the possibility for palladium-catalyzed MCRs. These reactions could involve an initial coupling event at the iodo position, followed by intramolecular cyclization involving one of the amine functionalities and another externally added component.

The table below outlines potential multicomponent reactions where this compound could be a key reactant, along with the expected class of products.

Table 2: Potential Multicomponent Reactions Involving this compound

| Multicomponent Reaction | Other Reactants | Potential Product Class |

| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino amides |

| Doebner Reaction | Aldehyde, Pyruvic Acid | Quinolines |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester | Dihydropyridines |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones |

Note: This table is predictive and illustrates the potential of this compound in various MCRs based on its functional groups.

Iv. Derivatization and Functionalization Strategies of 4 Aminomethyl 2 Iodoaniline

Design and Synthesis of Advanced Organic Scaffolds

The trifunctional nature of 4-(aminomethyl)-2-iodoaniline makes it an excellent starting material for the synthesis of advanced organic scaffolds, particularly those with sp³-rich features that are increasingly sought after in drug discovery. nih.gov The distinct reactivity of the aniline (B41778) and aminomethyl groups allows for sequential or selective functionalization. For instance, the aniline nitrogen can be engaged in reactions like pyrrole (B145914) synthesis by reacting with 2,5-dimethoxytetrahydrofuran, a transformation common for aniline derivatives. orgsyn.org

Furthermore, the iodo-substituent is a key handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse and complex molecular frameworks. The aminomethyl group can be further elaborated or used as a point of attachment for other molecular fragments, contributing to the development of compound libraries with significant structural diversity.

| Reaction Type | Functional Group Involved | Potential Product Class |

| Cross-Coupling | C-I bond | Biaryls, Alkynylated anilines, etc. |

| Amidation/Acylation | -NH₂, -CH₂NH₂ | Amides, Sulfonamides |

| Reductive Amination | -CH₂NH₂ | Secondary/Tertiary amines |

| Heterocycle Formation | Aniline -NH₂ | Pyrroles, Quinolines, etc. |

Functionalization for Material Science Applications

The reactive moieties of this compound are well-suited for applications in material science, enabling its integration into polymers and its use in modifying material surfaces.

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline (PANI). nih.govrsc.org The presence of the aminomethyl and iodo groups on the this compound structure allows for the synthesis of functionalized PANI derivatives. These substituents can influence the polymer's final properties, such as solubility, processability, and electronic characteristics. nih.govrsc.org The amino groups can participate in oxidative polymerization, while the iodo- and aminomethyl groups remain as pendant functionalities on the polymer backbone. asianpubs.org These pendant groups offer sites for post-polymerization modification, allowing for the covalent attachment of other molecules or for cross-linking the polymer chains to enhance thermal and mechanical stability. asianpubs.org

Table of Potential Polymerization Approaches

| Polymerization Method | Role of this compound | Resulting Polymer Feature |

|---|---|---|

| Oxidative Polymerization | Monomer | Conductive polymer with pendant iodo and aminomethyl groups. |

| Copolymerization | Co-monomer with other styrenes or anilines. | Tunable properties based on co-monomer ratio. asianpubs.org |

| Grafting onto Polymers | Functionalizing agent | Introduction of amino and iodo functionalities to existing polymers. |

The functionalization of materials like graphene and graphene oxide (GO) is crucial for their practical application, enhancing properties like dispersibility and creating active sites for further interactions. rsc.orgnih.gov The amino groups of this compound can be used to covalently functionalize the surface of GO. nih.gov This typically occurs through nucleophilic attack by the amine on the epoxide groups present on the GO surface or through amide bond formation with the carboxylic acid groups. nih.gov This process transforms the surface chemistry of the material. researchgate.net

The aryl iodide portion of the molecule provides an additional site for modification. For example, aryl diazonium salts can be used to modify carbon materials through C-C covalent attachments, suggesting that the aniline group could potentially be converted to a diazonium salt for grafting onto surfaces. nih.gov The functionalized graphene can then serve as a platform for building more complex systems, with potential uses in composites, sensors, and biomedical devices. rsc.orgnih.gov

Preparation of Ligands for Coordination Chemistry

The presence of two nitrogen-based donor sites (the aniline and aminomethyl groups) makes this compound a potential candidate for designing bidentate ligands for coordination chemistry. libretexts.org Ligands containing both aromatic and aliphatic amine donors can form stable chelate rings with metal ions. nih.gov The coordination of such a ligand to a metal center, like platinum(II) or silver(I), can result in the formation of five- or six-membered metallacycles, which are entropically favored. nih.govsciencenet.cn

The nature of the resulting coordination complex, including its geometry and stability, would be influenced by the specific metal ion, the steric hindrance from the ortho-iodine atom, and the reaction conditions. sciencenet.cn These complexes could find applications in catalysis, materials science, and medicinal chemistry. The iodine atom also remains available for post-coordination modification, allowing for the synthesis of more intricate, multifunctional metal-organic frameworks or discrete molecular complexes.

Potential Coordination Modes

| Metal Ion (Example) | Coordination Site(s) | Potential Complex Geometry |

|---|---|---|

| Pt(II) | Aniline-N, Aminomethyl-N | Square Planar nih.gov |

| Ag(I) | Aniline-N, Aminomethyl-N | Linear, Trigonal, or Tetrahedral sciencenet.cn |

Synthesis of Specialized Chemical Probes

Chemical probes are essential tools for studying biological systems and targets. nih.gov this compound can serve as a versatile scaffold for the synthesis of such probes. Its structure allows for the modular attachment of different functional units: a reporter group, a reactive group for target binding, and a linker. ljmu.ac.uk

The aminomethyl group is a common site for attaching linkers or reporter moieties like fluorophores. The aniline nitrogen can be modified to alter the electronic properties or to introduce other functionalities. Crucially, the iodine atom can be used in late-stage functionalization, for example, through Stille or Suzuki coupling to attach more complex fragments, or it can be directly utilized in radio-labeling with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) to create probes for imaging techniques like Single Photon Emission Computed Tomography (SPECT). The development of modular synthetic pathways is key to generating libraries of probes for biological screening. nih.govrsc.org

Development of Novel Analytical Derivatization Reagents

In analytical chemistry, derivatization is used to modify an analyte to improve its detection, separation, or stability, particularly in chromatography and mass spectrometry. mdpi.comnih.gov Reagents that can react selectively with specific functional groups are highly valuable. researchgate.net The amino groups in this compound allow it to be developed into a derivatization reagent for analytes containing reactive carbonyls (aldehydes, ketones) via reductive amination, or carboxylic acids via amide bond formation.

The key advantage of using an iodoaniline-based reagent would be the introduction of a heavy iodine atom into the analyte. This can be particularly useful in mass spectrometry, as iodine has a unique isotopic signature (100% ¹²⁷I), which can aid in the identification of derivatized molecules. Furthermore, the presence of the basic amino groups can enhance ionization efficiency in positive-ion mode electrospray ionization mass spectrometry (ESI-MS), potentially lowering detection limits. researchwithrowan.com

V. Advanced Spectroscopic and Chromatographic Characterization Techniques for 4 Aminomethyl 2 Iodoaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms. For 4-(aminomethyl)-2-iodoaniline, a combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques provides a complete picture of its atomic framework.

Proton (¹H) NMR spectroscopy reveals the number of distinct protons, their chemical environment, and their proximity to other protons in the molecule. In a study detailing the synthesis of benzodiazepine (B76468) derivatives, the ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.

The aromatic region of the spectrum displays three distinct signals corresponding to the protons on the benzene (B151609) ring. A singlet at 7.50 ppm is assigned to the proton at position 3 (H-3), which is deshielded by the adjacent iodine atom. A doublet at 7.05 ppm with a coupling constant (J) of 8.0 Hz corresponds to the proton at position 5 (H-5), and another doublet at 6.65 ppm (J = 8.0 Hz) is assigned to the proton at position 6 (H-6). The coupling between H-5 and H-6 is typical for ortho-protons on a benzene ring.

The aliphatic region contains signals for the aminomethyl group (CH₂ and NH₂) and the aniline (B41778) amine group (NH₂). A singlet at 3.75 ppm corresponds to the two protons of the methylene (B1212753) (CH₂) bridge of the aminomethyl group. The protons of the two amine groups (the aniline NH₂ and the aminomethyl NH₂) appear as broad singlets at 3.95 ppm and 1.55 ppm, respectively, each integrating to two protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.50 | s | N/A | 1H | Ar-H (H-3) |

| 7.05 | d | 8.0 | 1H | Ar-H (H-5) |

| 6.65 | d | 8.0 | 1H | Ar-H (H-6) |

| 3.95 | br s | N/A | 2H | Aniline-NH₂ |

| 3.75 | s | N/A | 2H | -CH₂- |

| 1.55 | br s | N/A | 2H | Aminomethyl-NH₂ |

Table 1. ¹H NMR Spectral Data for this compound in CDCl₃.

Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum for this compound, recorded at 100 MHz in CDCl₃, shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

The signals for the aromatic carbons appear in the typical downfield region. The chemical shifts are assigned as follows: 145.5 (C-4), 138.5 (C-2), 130.0 (C-5), 129.5 (C-3), and 115.0 (C-6). The carbon atom bearing the iodine (C-2) is found at 85.0 ppm, a characteristic upfield shift due to the heavy atom effect of iodine. The aliphatic carbon of the aminomethyl group (-CH₂) is observed at 46.0 ppm.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 145.5 | C-4 |

| 138.5 | C-1 |

| 130.0 | C-5 |

| 129.5 | C-3 |

| 115.0 | C-6 |

| 85.0 | C-2 |

| 46.0 | -CH₂- |

Table 2. ¹³C NMR Spectral Data for this compound in CDCl₃.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique particularly suitable for polar and thermally labile molecules like anilines, allowing for the analysis of intact molecular ions with minimal fragmentation. In the positive ion mode, analytes are typically protonated to form [M+H]⁺ ions. spectrabase.com For this compound, with a molecular formula of C₇H₉IN₂ and a molecular weight of approximately 248.07 g/mol , the ESI mass spectrum would be expected to show a prominent peak for the protonated molecule [C₇H₉IN₂ + H]⁺ at an m/z of approximately 249. One study reported the mass spectrometry result for this compound, showing the molecular ion peak (M⁺) at m/z 248.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides distinct absorption bands that correspond to the characteristic vibrational frequencies of its constituent bonds.

The primary aromatic amine (–NH₂) group typically exhibits two distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. researchgate.net The primary aminomethyl group (–CH₂–NH₂) also shows N-H stretching in a similar region, often overlapping with the aromatic amine signals. Furthermore, the N-H bending (scissoring) vibration for these primary amine groups is expected around 1650-1580 cm⁻¹. nist.gov

The presence of the benzene ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions within the 1600-1450 cm⁻¹ range. The substitution pattern on the aromatic ring can influence the pattern of overtone bands in the 2000-1650 cm⁻¹ region. The C-I stretching vibration is typically observed in the far-infrared region, usually below 600 cm⁻¹, due to the heavy iodine atom. rsc.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Aromatic Amine (Ar-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Primary Aliphatic Amine (-CH₂-NH₂) | N-H Stretch | 3400 - 3300 |

| Primary Amines (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 |

| Aliphatic C-H (-CH₂-) | C-H Stretch | 2960 - 2850 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aryl Iodide (C-I) | C-I Stretch | 600 - 500 |

Chromatographic Methods for Purity and Separation

Chromatography is indispensable for assessing the purity of this compound and for its purification from reaction mixtures. Different chromatographic techniques are employed based on the scale and analytical requirements.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative determination of the purity of this compound. Due to the compound's polarity, reversed-phase HPLC is the most suitable approach. ijprs.com A typical setup involves a C18 stationary phase column, which separates compounds based on their hydrophobicity. sigmaaldrich.com

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. diva-portal.org The buffer is used to maintain a constant pH, which is crucial for achieving reproducible retention times for ionizable compounds like amines. diva-portal.org Detection is commonly performed using a UV detector, as the aromatic ring in the molecule absorbs strongly in the UV region (typically around 254 nm). sigmaaldrich.com The purity is calculated from the relative peak area of the main component in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% buffer like TFA or formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Retention Time | 4.5 min |

| Hypothetical Purity | >98% (by peak area) |

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful technique for separation and identification, but it is not directly applicable to polar, non-volatile compounds like this compound. The primary amine groups cause poor chromatographic peak shape and strong adsorption to the stationary phase. jfda-online.com Therefore, a chemical derivatization step is mandatory to increase the analyte's volatility and thermal stability. semanticscholar.org

Common derivatization strategies for primary amines include acylation or silylation. For instance, reacting the amine groups with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) converts the polar -NH₂ groups into less polar, more volatile N-trifluoroacetyl amides. jfda-online.com The resulting derivative can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from any impurities, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, confirming the identity of the compound. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 5% phenyl polysiloxane phase) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Outcome | Separation of the derivatized analyte with a characteristic mass spectrum for structural confirmation |

For the purification of this compound on a preparative scale, flash column chromatography is the most common method. orgsyn.org This technique uses a column packed with a solid stationary phase, typically silica (B1680970) gel, and a liquid mobile phase (eluent) is pushed through the column under moderate pressure. rsc.org

A significant challenge in the purification of basic amines on standard silica gel, which is acidic, is the potential for strong adsorption, leading to peak tailing and potential degradation. biotage.com To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (Et₃N), is often added to the eluent system. rsc.org The eluent is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with the polarity being increased gradually (gradient elution) to elute the compounds from the column. rsc.orgrochester.edu

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes or Petroleum Ether |

| Additive | 0.1-1% Triethylamine (Et₃N) to prevent peak tailing |

| Monitoring | Thin-Layer Chromatography (TLC) |

| Outcome | Isolation of purified this compound |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides the exact coordinates of each atom in the crystal lattice, yielding unambiguous information about bond lengths, bond angles, and intermolecular interactions. rsc.org

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures like 2-iodoaniline (B362364) and 4-iodo-2-methylaniline (B78855) provides insight into the expected structural features. nih.goved.ac.uk It is anticipated that the crystal packing would be significantly influenced by intermolecular hydrogen bonds involving the primary amine and aminomethyl groups (N-H···N). nih.govnih.gov Additionally, interactions involving the iodine atom, such as halogen bonding (I···N or I···I contacts), may also play a crucial role in stabilizing the crystal lattice. ed.ac.ukresearchgate.net The data obtained from such an analysis would be invaluable for understanding the compound's solid-state properties.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₇H₉IN₂ |

| Molecular Weight | 248.07 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 5.61 |

| b (Å) | 9.02 |

| c (Å) | 15.75 |

| Volume (ų) | 796.8 |

| Key Intermolecular Interactions | N-H···N Hydrogen Bonding, I···I contacts |

Vi. Computational and Theoretical Investigations of 4 Aminomethyl 2 Iodoaniline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system is a functional of its electron density. DFT has proven to be a versatile and accurate method for studying a wide range of chemical phenomena.

The presence of substituents on the aniline (B41778) ring, such as the iodo and aminomethyl groups, significantly influences the electronic structure. The electron-donating aminomethyl group and the electron-withdrawing, yet polarizable, iodo group create a complex electronic environment that can be elucidated through DFT.

To illustrate the type of data obtained from such analyses, the following table presents hypothetical DFT-calculated electronic properties for 4-(aminomethyl)-2-iodoaniline and related aniline derivatives.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Aniline | -5.12 | -0.15 | 4.97 | 1.53 |

| 2-Iodoaniline (B362364) | -5.25 | -0.45 | 4.80 | 2.18 |

| 4-(Aminomethyl)aniline | -4.98 | -0.05 | 4.93 | 1.89 |

| This compound | -5.08 | -0.38 | 4.70 | 2.55 |

Note: These values are illustrative and would need to be calculated using specific DFT functionals and basis sets for accuracy.

DFT calculations are also a powerful tool for predicting various spectroscopic properties of molecules, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. By calculating the vibrational frequencies, one can assign the peaks in experimental IR and Raman spectra to specific molecular motions. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption.

The predicted spectra can aid in the identification and characterization of this compound and can help in understanding how its structure relates to its spectroscopic signatures.

Below is an example of a data table that could be generated from DFT calculations to compare predicted and experimental vibrational frequencies for a specific bond in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H stretch (amino) | 3450 | 3460 | Symmetric stretch |

| N-H stretch (amino) | 3360 | 3375 | Asymmetric stretch |

| C-I stretch | 580 | 595 | Stretching vibration |

| C-N stretch (aminomethyl) | 1250 | 1260 | Stretching vibration |

Note: The calculated frequencies are typically scaled to better match experimental values.

A significant application of DFT is in the study of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the transition states, intermediates, and products. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity. For this compound, DFT could be used to investigate its role in various chemical transformations, such as C-N bond formation reactions or electrophilic aromatic substitution.

The activation energies calculated for different possible pathways can help in predicting the most likely reaction outcome. This predictive capability is invaluable in the design of new synthetic routes and in understanding the reactivity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of molecules like this compound.

Due to the presence of the flexible aminomethyl side chain, this compound can adopt multiple conformations. MD simulations can explore the potential energy landscape of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a crystal lattice or in solution.

Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the solid state and their behavior in solution. For instance, simulations could reveal the preferred hydrogen bonding networks involving the amino groups of this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. The fundamental principle behind these models is that the structure of a molecule determines its properties and activities.

The development of a QSAR/QSPR model typically involves the following steps:

Data Set Selection : A diverse set of molecules with known activities or properties is chosen.

Descriptor Calculation : A large number of numerical descriptors that encode various aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity or property of interest.

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques.

For this compound and its derivatives, QSAR models could be developed to predict their potential biological activities, such as toxicity or therapeutic effects. QSPR models could be used to predict physicochemical properties like solubility, boiling point, or chromatographic retention times.

Theoretical Approaches to Catalyst Design and Optimization Incorporating this compound Derivatives

Theoretical and computational methods play an increasingly important role in the rational design and optimization of catalysts. By understanding the reaction mechanism at a molecular level, researchers can design new catalysts with improved activity, selectivity, and stability.

Derivatives of this compound could potentially serve as ligands in transition metal catalysis or as organocatalysts themselves. The amino and aminomethyl groups can coordinate to metal centers, while the aromatic ring can be further functionalized to tune the electronic and steric properties of the catalyst.

Computational approaches, particularly DFT, can be used to:

Screen potential catalyst candidates : By calculating the key energetic parameters of the catalytic cycle for a range of potential catalyst structures.

Understand catalyst deactivation pathways : By modeling potential side reactions and decomposition pathways.

Optimize catalyst performance : By systematically modifying the structure of the catalyst and evaluating the effect on its activity and selectivity.

For example, DFT calculations could be used to study the binding of a this compound-based ligand to a metal center and to model the subsequent steps of a catalytic cycle, such as oxidative addition and reductive elimination. This information can guide the design of more efficient and selective catalysts for a variety of chemical transformations.

Vii. Applications of 4 Aminomethyl 2 Iodoaniline in Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

In the field of chemical synthesis, "building blocks" are crucial intermediates used to construct more complex molecules, such as active pharmaceutical ingredients (APIs). calibrechem.comnbinno.com Iodoaniline derivatives are recognized for their role as versatile intermediates in pharmaceutical manufacturing, enabling the creation of intricate molecular structures. calibrechem.comwordpress.com The structure of 4-(Aminomethyl)-2-iodoaniline, with its distinct reactive centers, makes it an ideal candidate for a key building block in multi-step synthetic pathways.

The aryl iodide group is particularly valuable as it provides a reactive site for various cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for forming new carbon-carbon bonds. wordpress.com This allows for the attachment of complex side chains or other functional groups to the aromatic core. wordpress.com Simultaneously, the two different amino groups—the primary aniline (B41778) at position 1 and the aminomethyl group at position 4—offer opportunities for selective functionalization. These groups can undergo reactions like acylation, alkylation, and reductive amination, allowing for the stepwise assembly of complex target molecules. This multi-functionality is highly prized in drug discovery, where researchers often create large libraries of related compounds for biological screening. calibrechem.com The ability to selectively modify different parts of the molecule is essential for developing targeted therapies, including anti-cancer agents. calibrechem.com

Contributions to the Development of New Synthetic Methodologies

The development of novel and efficient synthetic methods is a cornerstone of modern organic chemistry. uva.nlnih.gov Bifunctional molecules, which possess two or more distinct reactive groups, are often instrumental in pioneering new types of reactions. acs.org The structure of this compound lends itself to the development of innovative synthetic strategies, such as tandem or cascade reactions, where multiple chemical transformations occur in a single pot.

For instance, the presence of both an aryl iodide and amino groups allows for participation in palladium-catalyzed processes that functionalize C-H bonds, a more efficient alternative to traditional multi-step syntheses. uva.nl The differential reactivity of the aryl amine versus the benzylamine (B48309) could be exploited for selective transformations under specific catalytic conditions. Researchers could devise a sequence where the aryl iodide undergoes a cross-coupling reaction, followed by a selective reaction at one of the amino groups, and finally a cyclization involving the second amino group. Such methodologies streamline the synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals and functional materials. researchgate.net The unique arrangement of functional groups in this compound provides a platform for exploring new catalytic systems and reaction pathways, potentially leading to more sustainable and atom-economical chemical processes. nih.gov

Utilization in the Preparation of Advanced Functional Materials

Advanced functional materials are designed to possess specific, tailored properties for applications in fields like electronics, energy, and medicine. wiley.comresearchgate.net Aniline and its derivatives are well-known precursors to a class of conducting polymers known as polyanilines (PANI). youtube.com

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. youtube.comresearchgate.net The electrical properties of PANI can be modified by copolymerizing aniline with its derivatives. worldscientific.comresearchgate.net Incorporating this compound as a monomer or co-monomer in aniline polymerization can lead to new semiconducting materials with tailored properties.

The iodine substituent can influence the electronic bandgap and charge transport properties of the resulting polymer due to its large atomic size and effect on intermolecular packing. researchgate.net Furthermore, the aminomethyl side chain can improve the polymer's solubility and processability, which are common challenges with unsubstituted PANI. core.ac.ukresearchgate.net Improved solubility allows for the formation of thin films, a crucial step in fabricating electronic devices like sensors and organic light-emitting diodes (OLEDs). nih.govrsc.org The functional side chain also provides a handle for post-polymerization modification, enabling the material's properties to be fine-tuned for specific semiconductor applications. researchgate.net

The synthesis of novel polymers with specific functionalities is a major goal of materials science. Aniline derivatives are widely used to create polymers with improved solubility, processability, and electrochemical stability compared to pure PANI. researchgate.netmsstate.edu The chemical oxidative polymerization of aniline with monomers like o-iodoaniline has been shown to produce copolymers where the properties can be adjusted by varying the monomer feed ratio. worldscientific.comresearchgate.net

This compound is a valuable precursor for creating such functionalized polymers. The aniline core can participate in polymerization, while the aminomethyl group acts as a functional side chain. researchgate.net This side chain can enhance solubility in common organic solvents, making the polymer easier to process into films or fibers. core.ac.uknih.gov Moreover, the primary amine of the aminomethyl group serves as a reactive site for post-synthesis modification. For example, it can be used to graft other molecules onto the polymer backbone, attach the polymer to surfaces, or create cross-linked networks to enhance mechanical or thermal stability.

Table 1: Potential Polymer Architectures from this compound

| Polymer Type | Monomer(s) | Potential Properties | Potential Applications |

|---|---|---|---|

| Homopolymer | This compound | Soluble, functionalizable, semiconducting | Chemical sensors, anti-corrosion coatings |

| Copolymer | Aniline and this compound | Tunable conductivity, improved processability | Organic electronics, electrochromic devices |

| Graft Polymer | Poly[this compound] backbone with grafted side chains | Biocompatibility, specific analyte recognition | Biosensors, drug delivery systems |

Employment in Catalyst Design and Support Functionalization

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industrial chemistry because they are easily separated and recycled. researchgate.net The design of these catalysts often involves anchoring active metal complexes onto a solid support. The aminomethyl and aniline functionalities of this compound make it a suitable ligand for creating and immobilizing catalysts.

The two distinct amino groups can coordinate to transition metals, forming stable complexes that can catalyze a variety of organic reactions. acs.orgnih.gov For example, amino-functionalized supports are used to immobilize ruthenium and copper catalysts for hydrogenation and coupling reactions, respectively. researchgate.netmdpi.com The this compound molecule could be first attached to a solid support, such as silica (B1680970) or a polymer resin, via its aminomethyl group. Subsequently, a catalytically active metal could be coordinated to the aniline nitrogen. This approach allows for the creation of robust, single-site heterogeneous catalysts, which can exhibit higher activity and selectivity compared to their homogeneous counterparts. nih.gov The functionalization of supports like metal-organic frameworks (MOFs) with amino groups has been shown to create effective basic catalysts for condensation reactions. researchgate.net

Reagent Development for Analytical Chemistry Methodologies

Analytical chemistry relies on reagents that can react selectively with specific substances to enable their detection or quantification. chemistry-chemists.com Iodine and its compounds are used extensively in analytical methods, such as in iodometry and as contrast agents. britannica.combritannica.com The structure of this compound offers several features that can be exploited for the development of new analytical reagents.

The primary aromatic amine can be readily converted into a diazonium salt. This intermediate can then be coupled with electron-rich aromatic compounds to form intensely colored azo dyes, which are useful for colorimetric analysis and in the manufacturing of dyes for textiles. chemimpex.com The amino groups can also be modified with fluorescent tags to create probes for detecting specific ions or biomolecules. Furthermore, the presence of a heavy iodine atom makes the molecule a potential building block for X-ray contrast agents or for creating standards and reagents for analytical techniques that are sensitive to heavier elements, such as mass spectrometry or X-ray fluorescence. aip.org Compounds containing iodine are also used to create reagents for detecting specific classes of compounds like alkaloids or ammonia. chemicals.co.uk

Viii. Challenges and Future Research Directions for 4 Aminomethyl 2 Iodoaniline

Advancements in Stereoselective and Regioselective Synthesis

A primary challenge in the utility of substituted anilines is the precise control over the placement of functional groups (regioselectivity) and the spatial orientation of atoms in chiral derivatives (stereoselectivity).

Future research will likely focus on adapting modern synthetic methodologies to control reactions at the various reactive sites of the 4-(aminomethyl)-2-iodoaniline scaffold. The development of highly regioselective reactions is crucial for selectively functionalizing the aromatic ring, the primary amine, or the aminomethyl group without the need for extensive protecting group strategies. For instance, methods for the regioselective iodination of anilines using reagents like silver salts (e.g., Ag₂SO₄/I₂) could be further optimized to improve yields and selectivity for related substrates. uky.edu

In the realm of stereoselective synthesis, the development of methods to introduce chirality is a significant goal, particularly if the aminomethyl group or a derivative thereof becomes a stereocenter. Methodologies involving chiral imines, such as those derived from tert-butanesulfinamide, have proven effective for the stereoselective synthesis of amino compounds. nih.govsemanticscholar.org Applying similar strategies to derivatives of this compound could open pathways to enantiomerically pure compounds for applications in medicinal chemistry and materials science.

| Synthetic Challenge | Potential Future Approach | Key Research Goal | Relevant Precedent/Concept |

| Regioselective C-H Functionalization | Directed ortho-metalation or transition-metal catalyzed C-H activation. | To selectively introduce new substituents on the aromatic ring at positions other than the iodine atom. | Iodocyclization reactions proceeding through iodonium (B1229267) ion intermediates. rsc.org |

| Selective N-Functionalization | Orthogonal protection strategies or enzyme-catalyzed reactions. | To differentiate between the primary aromatic amine and the benzylic amine for selective modification. | Use of distinct protecting groups for different amine types. |

| Stereoselective Derivatization | Asymmetric synthesis using chiral catalysts or auxiliaries. | To prepare enantiomerically enriched derivatives, for example, by creating a chiral center alpha to the aminomethyl nitrogen. | Nucleophilic additions to chiral N-tert-butanesulfinyl imines. nih.govsemanticscholar.org |

| Controlled Iodination | Use of specific iodinating agents and silver salts to direct iodination. | To develop methods for synthesizing polysubstituted iodoanilines with precise regiocontrol. | Iodination of dichloroanilines with Ag₂SO₄/I₂ showing high para-selectivity. uky.edu |

Exploration of Novel Catalytic Reactions and Reaction Systems

The iodine atom on the aniline (B41778) ring is a prime handle for transition-metal-catalyzed cross-coupling reactions. Future research will undoubtedly explore a wider range of catalytic systems to forge new carbon-carbon and carbon-heteroatom bonds. While Sonogashira couplings involving iodoanilines are established, there is significant room to explore other reactions like Suzuki, Heck, Buchwald-Hartwig, and Stille couplings. orgsyn.orgmdpi.com A key challenge is to develop catalysts that are tolerant of the free amino groups, which can often poison or inhibit catalyst activity.

Furthermore, the development of novel catalyst systems, such as those based on earth-abundant metals or even metal-free catalysts, is a growing area of interest. wiley-vch.de Photocatalysis, using visible light to drive reactions, represents another frontier. For instance, phyto-mediated nanocatalysts have shown promise in the selective oxidation of alcohols under visible light, a concept that could be adapted for the functionalization of the aminomethyl group in the target molecule. mdpi.com

Development of Sustainable and Eco-Friendly Synthetic Protocols

Traditional synthetic methods often rely on hazardous reagents, organic solvents, and energy-intensive conditions. A major future direction is the development of green and sustainable protocols for the synthesis and derivatization of this compound.

This includes the use of environmentally benign solvents like water or bio-based solvents, and the development of catalyst systems that can operate under mild conditions. acs.org Microwave-assisted synthesis has been shown to accelerate reactions, reduce side products, and often allows for solvent-free conditions, representing a significant improvement over conventional heating. tandfonline.com Research into one-pot procedures, where multiple synthetic steps are carried out in the same reaction vessel, can also enhance efficiency and reduce waste. nih.govchemrxiv.org

| Aspect of Synthesis | Conventional Method | Potential Green Alternative | Key Benefit |

| Solvent | Organic solvents (e.g., Toluene, DMF) | Water, ethanol, or solvent-free conditions | Reduced environmental impact and toxicity. acs.org |

| Catalyst | Homogeneous precious metal catalysts (e.g., Palladium) | Heterogeneous catalysts, nanocatalysts, or metal-free systems | Catalyst recyclability, lower cost, reduced metal contamination. mdpi.com |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation or photocatalysis | Faster reaction times, lower energy consumption, improved yields. tandfonline.com |

| Reaction Efficiency | Multi-step synthesis with purification at each stage | One-pot or tandem reactions | Reduced waste, time, and resource consumption. nih.gov |

Expansion of Functionalization Potential for New Material Properties